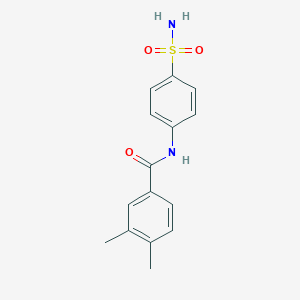
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide, also known as CHS-828, is a synthetic compound that has shown promising results in preclinical studies for its potential use as an anticancer agent. The purpose of
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is the Estrogen receptor (ESR) . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with the estrogen receptor (ER) and influences its activity. It can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . It can also displace RELA/p65 and associated coregulators from the promoter . This interaction results in changes in gene expression and cellular activity.
Biochemical Pathways
The compound’s interaction with the estrogen receptor affects various biochemical pathways. These include pathways related to cellular proliferation, differentiation, and gene expression . The downstream effects of these changes can influence a variety of cellular processes and responses.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the estrogen receptor. By influencing the activity of this receptor, the compound can affect gene expression and cellular processes, potentially leading to changes in cell proliferation and differentiation .
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide for lab experiments is its high purity, which allows for accurate dosing and reproducibility of results. However, N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is a relatively new compound, and its mechanism of action is not fully understood. Additionally, N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide. One area of interest is the development of combination therapies that include N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide and other anticancer drugs. Another area of interest is the investigation of the immunomodulatory effects of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide and its potential use in combination with immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide and to determine its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is a promising synthetic compound that has shown potential as an anticancer agent in preclinical studies. Its mechanism of action involves the inhibition of NAMPT and depletion of NAD+ levels, leading to cellular stress and apoptosis. N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory and immunomodulatory effects, and to inhibit angiogenesis and metastasis. While N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has advantages for lab experiments, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Synthesis Methods
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is synthesized by reacting 3-chloro-4-hydroxy-1-naphthaldehyde with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide in high purity.
Scientific Research Applications
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide induces apoptosis (programmed cell death) in cancer cells, inhibits tumor growth, and enhances the activity of other anticancer drugs. N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has also been shown to have activity against drug-resistant cancer cells.
properties
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-12-7-9-13(10-8-12)25(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11,20-21H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNTUIOPVTWXCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)




![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)


![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-4-(methylthio)-N-(p-tolyl)butanamide](/img/structure/B411081.png)
